
8-Methylquinazoline
Descripción
Historical Context and Evolution of Quinazoline Chemistry in Academic Research
The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen with 2-aminobenzoic acid. orientjchem.org However, the synthesis of the parent quinazoline molecule was first reported later, in 1895, by August Bischler and Lang, who achieved this through the decarboxylation of quinazoline-2-carboxylic acid. orientjchem.org A significant advancement came in 1903 when Siegmund Gabriel reported a synthesis method starting from o-nitrobenzylamine. The name "quinazoline" was officially adopted to describe the fused benzene-pyrimidine ring structure. orientjchem.org
Early research was also driven by the isolation of naturally occurring quinazoline alkaloids. A notable example is vasicine (also known as peganine), which was isolated from the plant Adhatoda vasica in 1888 and is recognized for its bronchodilator properties. orientjchem.org Over time, research has evolved from isolating natural products to developing a vast array of synthetic methods for creating quinazoline derivatives. This has cemented the quinazoline scaffold's place in medicinal chemistry, leading to the development of numerous compounds with significant pharmacological activities.
Structural Features and Core Heterocyclic System of Quinazoline
Quinazoline is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂. Its structure consists of two fused six-membered rings: a benzene ring and a pyrimidine ring. This bicyclic system is planar and is also known by synonyms such as 1,3-diazanaphthalene.
The quinazoline molecule is isomeric with other diazanaphthalenes, including cinnoline, quinoxaline, and phthalazine, which differ in the placement of the nitrogen atoms within the heterocyclic ring. The pyrimidine ring in quinazoline is generally resistant to electrophilic substitution, while the benzene ring is more susceptible. The reactivity order for electrophilic substitution on the benzene ring is position 8 > 6 > 5 > 7. This inherent reactivity makes specific positions, such as the 8-position, a key site for chemical modification in research.
Table 1: Physicochemical Properties of Quinazoline
Property | Value |
---|---|
Chemical Formula | C₈H₆N₂ |
Molar Mass | 130.150 g·mol⁻¹ |
Appearance | Light yellow crystals |
Melting Point | 48 °C |
Boiling Point | 243 °C |
Solubility in Water | Soluble |
| CAS Number | 253-82-7 |
Overview of the Importance of Quinazoline Derivatives in Chemical Research
Quinazoline derivatives are considered a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This has led to their investigation for a broad spectrum of pharmacological activities. Research has demonstrated that quinazoline-based compounds can exhibit anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antihypertensive, and antimalarial properties.
The versatility of the quinazoline scaffold allows for the synthesis of large libraries of compounds by introducing various substituents. This has resulted in the development of clinically approved drugs. For example, gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, is a quinazoline derivative. Similarly, lapatinib, used to treat advanced breast cancer, also features a quinazoline core. The significance of this class of compounds is underscored by the continuous and extensive research into novel synthetic routes and the biological evaluation of new derivatives.
Specific Academic and Research Relevance of Methyl-Substituted Quinazolines, with a Focus on 8-Methylquinazoline
The substitution pattern on the quinazoline ring system is crucial for its biological activity, and structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 6, and 8 are particularly significant. Methyl substitution is a common strategy used by medicinal chemists to explore the chemical space around a pharmacophore, potentially influencing factors like metabolic stability and receptor binding affinity.
This compound itself is a compound used in chemical research. More frequently, it serves as a scaffold for creating more complex derivatives. The presence of a methyl group at the 8-position directly influences the electronic properties and steric environment of the benzene portion of the molecule, which can be critical for its interaction with biological targets.
In academic and industrial research, various derivatives of this compound are utilized as intermediates and building blocks for the synthesis of novel chemical entities. For instance, 4-chloro-8-methylquinazoline is a key intermediate in the development of pharmaceuticals and agrochemicals. The chloro group at the 4-position is a reactive site, allowing for further chemical modifications. Other reported derivatives, such as this compound-2,4-diol and this compound-4-carboxylic acid, highlight the utility of the this compound core in creating diverse molecular architectures for research purposes.
Table 2: Examples of this compound Derivatives in Research
Compound Name | CAS Number | Context/Use |
---|---|---|
This compound | 7557-03-1 | Research chemical. |
4-Chloro-8-methylquinazoline | 58421-80-0 | Intermediate in organic synthesis for pharmaceuticals and agrochemicals. |
This compound-2,4-diol | N/A | Research chemical. |
This compound-4-carboxylic acid | 1352909-88-6 | Chemical synthesis. |
Propiedades
IUPAC Name |
8-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASWOGQJXWOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617818 | |
Record name | 8-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7557-03-1 | |
Record name | 8-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8-methylquinazoline and Its Derivatives
Precursor Synthesis and Starting Materials for 8-Methylquinazoline Core Construction
The construction of the this compound core relies on the availability of appropriately substituted benzene ring precursors. These starting materials, featuring an amino group ortho to a carbonyl or a related functional group, are pivotal for the subsequent cyclization reactions that form the pyrimidine ring of the quinazoline system.
Preparation of Substituted Anthranilamides for Quinazolinone Synthesis
Substituted anthranilamides, specifically 2-amino-3-methylbenzamide, are crucial starting materials for the synthesis of 8-methylated quinazolinones. One effective method to prepare 2-amino-N,3-dimethylbenzamide involves a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process begins with the reaction of 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate to form the intermediate 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cn Subsequent aminolysis of this intermediate with aqueous methylamine yields 2-amino-N,3-dimethylbenzamide. sioc-journal.cn This one-pot procedure is highly efficient, avoiding the need to isolate the intermediate products. sioc-journal.cn
Another approach involves the preparation of 2-amino-N-methoxy-3-methylbenzamide, which has been synthesized with a 30% yield as a white solid. The synthesis of the parent 2-amino-3-methylbenzamide is also well-established. These anthranilamides serve as versatile precursors that can be cyclized with various reagents to form the quinazolinone ring. For instance, the reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation, is a common strategy.
Starting Material | Reagents | Product | Yield | Reference |
2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine | 2-Amino-N,3-dimethylbenzamide | High (one-pot) | sioc-journal.cn |
2-Amino-N-methoxybenzamide precursor | Not specified | 2-Amino-N-methoxy-3-methylbenzamide | 30% |
Utilization of 2-Aminobenzophenones and Benzaldehydes in Quinazoline Synthesis
2-Aminobenzophenones and 2-aminobenzaldehydes are key building blocks for the synthesis of quinazolines. For the synthesis of this compound, 2-amino-3-methylbenzophenone and 2-amino-3-methylbenzaldehyde are the required precursors.
The synthesis of 2-amino-3-methylbenzophenone has been documented, with methods involving the recrystallization of the crude product from petroleum solvent. This intermediate can be further modified, for example, by reacting with bromoacetyl bromide to form 2-bromo-acetamido-3-methylbenzophenone. A general synthesis for 2-aminobenzophenones involves the reaction of an amino-nitrile with benzene in the presence of triflic acid, followed by hydrolysis. The synthesis of 3-amino-3'-methylbenzophenone has also been described via the reduction of 3'-methyl-3-nitrobenzophenone using stannous chloride.
2-Amino-3-methylbenzaldehyde is another critical precursor. Its synthesis allows for the subsequent condensation with various amines to form the quinazoline ring. For instance, a general method involves the reaction of 2-aminobenzaldehydes with benzylamines, catalyzed by molecular iodine under an oxygen atmosphere, to produce quinazolines.
Precursor | Synthesis/Reaction | Application | Reference |
2-Amino-3-methylbenzophenone | Recrystallization from petroleum solvent. | Synthesis of 8-methylquinazolines. | |
2-Amino-3-methylbenzaldehyde | Available precursor. | Condensation with amines for quinazoline ring formation. | |
2-Aminobenzophenones (general) | Reaction of amino-nitriles with benzene and triflic acid. | General route to substituted quinazolines. |
Role of 2-Aminobenzylamines and Aldehydes in Quinazoline Formation
2-Aminobenzylamines are versatile precursors that, upon reaction with aldehydes, lead to the formation of 1,2,3,4-tetrahydroquinazolines, which can then be oxidized to the corresponding quinazolines. For the synthesis of this compound, 2-amino-3-methylbenzylamine would be the necessary starting material.
The general strategy involves the condensation of a 2-aminobenzylamine with an aldehyde to form the tetrahydroquinazoline intermediate. This intermediate is subsequently oxidized to the aromatic quinazoline. Various oxidizing agents can be employed for this transformation. This two-step, one-pot procedure provides an efficient route to a variety of 2-aryl quinazolines. The reaction of 2-aminobenzylamine with primary alcohols can also lead to quinazolines through an acceptorless dehydrogenation process catalyzed by platinum on ceria (Pt/CeO2).
Direct Synthetic Routes to this compound
Direct synthetic routes to the this compound core involve the formation of the heterocyclic ring in a single or a few sequential steps from readily available precursors. These methods are often preferred for their efficiency and atom economy.
Cyclocondensation Approaches for Quinazoline Ring Formation
Cyclocondensation reactions are a cornerstone of quinazoline synthesis. A classic and straightforward method involves the reaction of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source. For instance, new quinazoline derivatives can be prepared through a one-pot reaction of anthranilic acid, acetic anhydride, and a primary amine under ultrasonic irradiation, which offers advantages such as higher yields and shorter reaction times.
Another powerful approach is the three-component cyclocondensation. The Biginelli reaction, for example, involves the condensation of an aldehyde, a urea or thiourea, and an active methylene compound. This methodology and its variations have been adapted for the synthesis of various fused pyrimidine systems. The cyclocondensation of 2-aminobenzonitrile with aldehydes is another effective protocol for preparing dihydroquinazolines.
One-Pot Synthesis Strategies for this compound-2,4(1H,3H)-dione
The synthesis of this compound-2,4(1H,3H)-dione has been successfully achieved through a one-pot procedure. In one reported method, the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate catalyzed by 4-dimethylaminopyridine (DMAP) provides a direct route to quinazoline-2,4-diones. Specifically, starting from the corresponding 2-amino-3-methylbenzamide, this method yields this compound-2,4(1H,3H)-dione as a white solid. The product was obtained in a 65% yield and characterized by NMR and high-resolution mass spectrometry.
An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has also been developed using water as the solvent. This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form a urea derivative, which then undergoes cyclization in the presence of sodium hydroxide. Acidification then yields the final product. This approach is scalable and environmentally friendly.
Product | Starting Materials | Reagents/Conditions | Yield | Reference |
This compound-2,4(1H,3H)-dione | 2-Amino-3-methylbenzamide | Di-tert-butyl dicarbonate, DMAP | 65% | |
Quinazoline-2,4(1H,3H)-diones (general) | Anthranilic acid derivatives | Potassium cyanate, NaOH, HCl, Water | Near-quantitative |
CO2 Conversion Methods for Quinazoline-2,4(1H,3H)-dione Derivatives
The conversion of carbon dioxide (CO2), a readily available C1 building block, into valuable chemical compounds is a significant area of green chemistry. One such application is the synthesis of quinazoline-2,4(1H,3H)-dione and its derivatives, which are important intermediates in the production of pharmaceuticals. This method provides an atom-economical alternative to traditional synthetic routes that often employ toxic reagents.
The reaction typically involves the coupling of CO2 with 2-aminobenzonitriles. Various catalytic systems have been developed to facilitate this transformation, including organic bases, inorganic bases, ionic liquids, and heterogeneous catalysts.
A noteworthy development is the use of alcohol amines as catalysts in water, which acts as both a solvent and a co-catalyst. For instance, diethanolamine (DEA) has been shown to be a highly effective catalyst for the cyclization of 2-aminobenzonitrile with CO2, achieving a high yield of quinazoline-2,4(1H,3H)-dione. The catalytic efficiency is attributed to the synergistic effect of the secondary amine and hydroxyl groups in the alcohol amine, which aids in the formation of a carbamate intermediate. This method is not only environmentally friendly but also allows for the easy recovery and reuse of the catalyst.
Ionic liquids (ILs) have also emerged as effective catalysts for this conversion due to their tunable structures and high solubility for CO2. Basic ILs, such as those with hydroxide or carboxylate anions, can activate the amino group of o-aminobenzonitriles, facilitating the reaction with CO2. The reaction mechanism can vary depending on the nature of the IL, involving preferential activation of the amino group, CO2, or simultaneous activation of both.
The synthesis of specific derivatives, such as this compound-2,4(1H,3H)-dione, can be achieved using these methods. One reported synthesis of this compound-2,4(1H,3H)-dione yielded a white solid with a melting point greater than 250 °C.
Table 1: Catalytic Systems for CO2 Conversion to Quinazoline-2,4(1H,3H)-diones
Catalyst Type | Example Catalyst | Solvent | Key Features |
Alcohol Amines | Diethanolamine (DEA) | Water | Environmentally friendly, high yield, catalyst is reusable. |
Ionic Liquids | [Bmim][OH] | Neat | Tunable, high CO2 solubility, can operate under mild conditions. |
Organic Bases | DBU, TBD | Organic Solvents | High efficiency, commercially available. |
Synthesis of Key this compound Intermediates and Scaffolds
Preparation of 2,4-Dihalo-8-methylquinazoline Derivatives
2,4-Dihaloquinazolines are valuable intermediates in the synthesis of various biologically active quinazoline derivatives. A one-step method for preparing 2,4-dihaloquinazolines involves the cyclization and concurrent halogenation of methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas. This reaction is typically carried out using a cyclizing-halogenating agent like N,N-dimethylaniline in phosphorus oxychloride.
For the synthesis of 2,4-dichloro-8-methylquinazoline, a common starting material is this compound-2,4(1H,3H)-dione. The chlorination can be achieved by reacting the dione with a chlorinating agent such as phosphorus oxychloride. An alternative route begins with ortho-aminobenzoic acid, which is first reacted with potassium cyanate to form 2,4-quinazolinedione, followed by chlorination.
A specific procedure for synthesizing 2,4-dichloro-7-fluoroquinazoline involves the chlorination of 7-fluoroquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride. This highlights a general method applicable to various substituted quinazolinediones.
Table 2: Synthesis of 2,4-Dihalo-8-methylquinazolines
Product | Starting Material | Reagents | Reference |
2,4-Dichloro-8-methylquinazoline | 1-(substituted-phenyl)-3-phenoxycarbonylurea | Phosphorus oxychloride, N,N-dimethylaniline | |
2,4-Dichloroquinazoline | 2,4-Quinazolinedione | Chlorinating agent (e.g., POCl3) |
Synthesis of 6,8-Dibromo-2-methylquinazoline Moieties
The synthesis of 6,8-dibromo-2-methylquinazoline derivatives often begins with the corresponding 6,8-dibromo-2-methyl-3,1-benzoxazin-4-one. This intermediate can be reacted with formamide to produce 6,8-dibromo-2-methylquinazolin-4(3H)-one.
Further functionalization can be achieved through various reactions. For instance, alkylation of the quinazolinone with ethyl chloroacetate yields the corresponding ester, which can then be converted to an acetohydrazide by treatment with hydrazine hydrate. This acetohydrazide serves as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, including pyrazoles and triazoles.
Another key intermediate, 4-chloro-6,8-dibromo-2-methylquinazoline, can be synthesized by treating 6,8-dibromo-2-methylquinazolin-4(3H)-one with a mixture of phosphorus oxychloride and phosphorus pentachloride. This chlorinated derivative is highly reactive and can be used for further nucleophilic substitution reactions.
Table 3: Key Intermediates in the Synthesis of 6,8-Dibromo-2-methylquinazoline Derivatives
Compound | Synthetic Route |
6,8-Dibromo-2-methylquinazolin-4(3H)-one | Reaction of 6,8-dibromo-2-methylbenzo-[d] Current time information in Bangalore, IN.oxazin-4-one with formamide. |
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Alkylation of 6,8-dibromo-2-methylquinazolin-4(3H)-one with ethyl chloroacetate followed by hydrazinolysis. |
4-Chloro-6,8-dibromo-2-methylquinazoline | Chlorination of 6,8-dibromo-2-methylquinazolin-4(3H)-one with POCl3/PCl5. |
Generation of 2-Chloromethyl-4-methylquinazoline for Further Derivatization
2-Chloromethyl-4-methylquinazoline is a crucial intermediate, for example, in the synthesis of the medication Liraglutide. Several synthetic routes for this compound have been reported.
One common method involves the reaction of o-aminoacetophenone with chloroacetonitrile, catalyzed by hydrogen chloride gas. While this method offers a shorter synthetic route and higher yields, the use of a large amount of hydrogen chloride gas presents safety concerns for large-scale production.
Alternative methods have been developed to avoid the use of highly toxic reagents like phosphorus trichloride and phosphorus oxychloride. One such method starts with the condensation of o-aminoacetophenone and hydroxylamine hydrochloride to form an oxime. This is followed by cyclization with chloroacetyl chloride to yield 2-chloromethyl-4-methylquinazoline-3-oxide, which is then reduced to the final product. Another approach involves the reaction of 5-methyl-1H-benzo[E] Current time information in Bangalore, IN.diazepin-2(3H)-one with phosphorus oxychloride.
A newer, safer method utilizes an ionic liquid catalyst, N-methyl-3-sulfopropyl imidazolium chloride, for the reaction between o-aminoacetophenone and chloroacetonitrile. Another reported synthesis involves the reaction of o-aminoacetophenone with 2-chloroacetamide in the presence of phosphoric acid in ethanol, resulting in a high yield of 94.26%.
Functionalization and Derivatization Strategies of this compound Core
Acylation and Cyclization Reactions to Form 8-Methylquinazolinones
Acylation and subsequent cyclization are fundamental strategies for the synthesis of quinazolinone cores. The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution that can be applied to arenes using acyl chlorides or anhydrides. Intramolecular Friedel-Crafts reactions are particularly useful for constructing polycyclic systems.
In the context of this compound synthesis, 8-methylquinazolinones can be prepared through the acylation and cyclization of appropriate precursors. For example, the reaction of anthranilamides with acylating agents can lead to the formation of the quinazolinone ring system.
The reactivity of the starting materials is a crucial factor. For instance, in reactions involving cinnamic acid in strong acids, the electron density of the aromatic ring determines the reaction pathway. If the ring is sufficiently electron-rich, it may react at the β-position of the olefin, leading to a cyclized product rather than the expected aromatic ketone.
Nucleophilic Substitution Reactions on Halogenated this compound Derivatives
Nucleophilic substitution is a fundamental strategy for the functionalization of the quinazoline core. Halogenated 8-methylquinazolines, particularly those with a leaving group at the 4-position, are key intermediates for introducing a variety of substituents.
A common approach involves the chlorination of 8-methyl-3H-quinazolin-4-one to yield 8-bromo-4-chloro-2-methylquinazoline. This chlorinated derivative readily undergoes nucleophilic substitution with various amines. For instance, the reaction with N-cyclopropylmethyl-N-propylamine affords 8-bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline. This transformation highlights the utility of nucleophilic substitution in building complex molecular architectures.
The synthesis of the initial 8-bromo-2-methyl-3H-quinazolin-4-one starts from 2-bromoaniline. The process involves several steps, including the formation of 2-bromoisonitrosoacetanilide, cyclization to 7-bromoisatin, decarboxylation to 2-amino-3-bromobenzoic acid, and subsequent condensation and cyclization reactions.
Another example of nucleophilic substitution is the reaction of 2-(chloromethyl)-4-methylquinazoline with amines to produce (4-methylquinazolin-2-yl)methanamine. This reaction is often carried out under basic conditions, for example, using potassium carbonate, and can be facilitated by a phase transfer catalyst like tetrabutylammonium bromide. The reaction temperature is typically controlled to optimize yield and purity.
Aldol Condensation for Arylvinylquinazoline Formation
The aldol condensation reaction provides a direct method for the synthesis of arylvinylquinazolines, which are of interest for their photophysical properties. This reaction typically involves the condensation of a methyl-substituted quinazoline with a functionalized benzaldehyde. The resulting arylvinylquinazolines often exhibit strong emission solvatochromism, suggesting potential applications as polarity sensors.
The general strategy allows for the preparation of a series of "push-pull" arylvinylquinazoline derivatives by reacting the appropriate methylquinazoline with various substituted benzaldehydes. These compounds have shown absorption in the UV-visible region and emit green light upon irradiation.
Cross-Coupling Reactions (Suzuki, Sonogashira) for Aryl and Arylethynyl Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of aryl and arylethynyl derivatives of this compound.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl groups onto the quinazoline scaffold. It involves the coupling of a halogenated quinazoline with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. For instance, 8-bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline can be coupled with various arylboronic acids, such as mesitylboronic acid and (2,4-dimethoxyphenyl)boronic acid, to yield the corresponding 8-aryl-substituted quinazolines. The choice of catalyst, often a palladium complex with phosphine ligands, and reaction conditions are crucial for achieving high yields.
Sonogashira Coupling: This reaction is employed to introduce arylethynyl moieties. It involves the coupling of a haloquinazoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method has been successfully used to prepare various arylethynylquinazoline derivatives from their chloro-substituted precursors. The resulting compounds are often investigated for their photophysical properties.
Table 1: Examples of Cross-Coupling Reactions for Quinazoline Derivatives
Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |
---|---|---|---|---|---|
8-Bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline | Mesitylboronic acid | Suzuki | Palladium-catalyzed | 4-(N-Cyclopropylmethyl-N-propylamino)-8-mesityl-2-methylquinazoline | |
8-Bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline | (2,4-Dimethoxyphenyl)boronic acid | Suzuki | Palladium-catalyzed | 4-(N-Cyclopropylmethyl-N-propylamino)-8-(2,4-dimethoxyphenyl)-2-methylquinazoline | |
Chloroquinazoline | Functionalized terminal alkyne | Sonogashira | Pd complex, Cu(I) co-catalyst | Arylethynylquinazoline |
1,3-Dipolar Cycloaddition Reactions for Quinazolinone-Isoxazoline Hybrids
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. This methodology has been applied to the synthesis of novel quinazolinone-isoxazoline hybrids, which are of interest for their potential biological activities.
The synthesis typically starts with the N-alkylation of a quinazolin-4(3H)-one with a propargyl or allyl group to introduce a dipolarophile. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with a nitrile oxide, which is usually generated in situ from a hydroxamoyl chloride precursor. This reaction leads to the formation of 3,5-disubstituted isoxazoline regioisomers. The regioselectivity of the cycloaddition can be investigated using computational methods like Density Functional Theory (DFT).
Cross-Dehydrogenative Coupling (CDC) Reactions for Alkylation of Quinazolinones
Cross-dehydrogenative coupling (CDC) has emerged as an efficient and atom-economical method for forming C-C and C-heteroatom bonds by direct C-H bond activation. This strategy has been successfully used for the N-alkylation of quinazolin-4(3H)-ones with ethers and amides.
The reaction is typically carried out using a catalytic amount of n-Bu4NI and t-BuOOH as the oxidant. This method avoids the need for pre-functionalization of the coupling partners. Mechanistic studies, including radical inhibition experiments, suggest the involvement of radical intermediates in the reaction pathway. The scope of the reaction has been explored with various ethers, such as THF and THP, and amides, demonstrating its utility in generating a library of N-alkylated quinazolinones.
Wilgerodt-Kindler Reaction for Quinazoline-4(3H)-one-2-carbothioamide Derivatives
The Wilgerodt-Kindler reaction is a classic method for the synthesis of thioamides. This reaction has been adapted for the synthesis of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. The reaction typically involves treating a 2-methylquinazoline-4-one with elemental sulfur and an amine in a solvent like DMSO.
For example, the reaction of 2-methylquinazoline-4-one with various amines in the presence of S8/DMSO as the oxidizing system yields a series of quinazoline-4(3H)-one-2-carbothioamide derivatives. Similarly, 2,3-dimethylquinazoline-4-one reacts with sulfur and aniline in DMSO, with sodium sulfide as a catalyst, to produce 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. This demonstrates that the reaction proceeds at the active methyl group at the 2-position of the quinazoline ring.
Metal-Catalyzed Synthetic Approaches for Quinazoline Derivatives
Metal-catalyzed reactions are indispensable in modern organic synthesis for their efficiency and selectivity in constructing complex molecules like quinazoline derivatives. Various metals, including palladium, copper, rhodium, and iron, have been employed to catalyze a wide range of transformations.
Palladium and copper are frequently used in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, as detailed in section 2.4.4. Rhodium catalysts have been utilized in C-H activation/annulation reactions of amidines to synthesize fused quinazoline derivatives. Iron-catalyzed C(sp3)-H oxidation followed by intramolecular C-N bond formation has been developed for the synthesis of 2,4-disubstituted quinazolines from 2-alkylamino N-H ketimine precursors.
Furthermore, a one-pot, three-component synthesis of quinazolines has been reported using a palladium catalyst to couple 2-aminobenzonitriles, aldehydes, and arylboronic acids. These examples underscore the versatility of metal catalysis in accessing a diverse array of functionalized quinazoline scaffolds.
Table 2: Compound Names Mentioned in the Article
Compound Name |
---|
This compound |
8-Bromo-4-chloro-2-methylquinazoline |
8-Bromo-4-(N-cyclopropylmethyl-N-propylamino)-2-methylquinazoline |
8-Methyl-3H-quinazolin-4-one |
2-Bromoaniline |
2-Bromoisonitrosoacetanilide |
7-Bromoisatin |
2-Amino-3-bromobenzoic acid |
2-(Chloromethyl)-4-methylquinazoline |
(4-Methylquinazolin-2-yl)methanamine |
Potassium carbonate |
Tetrabutylammonium bromide |
Arylvinylquinazoline |
Mesitylboronic acid |
(2,4-Dimethoxyphenyl)boronic acid |
4-(N-Cyclopropylmethyl-N-propylamino)-8-mesityl-2-methylquinazoline |
4-(N-Cyclopropylmethyl-N-propylamino)-8-(2,4-dimethoxyphenyl)-2-methylquinazoline |
Arylethynylquinazoline |
Quinazolinone-isoxazoline hybrids |
Quinazolin-4(3H)-one |
N-propargyl quinazoline-4(3H)-one |
Nitrile oxide |
Hydroxamoyl chloride |
Quinazoline-4(3H)-one-2-carbothioamide |
2-Methylquinazoline-4-one |
2,3-Dimethylquinazoline-4-one |
3-Methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide |
2-Alkylamino N-H ketimine |
Transition Metal-Catalyzed Cyclization and C-H Activation
Transition metal catalysis provides powerful tools for both the construction of the quinazoline ring system and the subsequent functionalization of the 8-methyl group through C-H activation. A variety of metals, including rhodium, iridium, manganese, and cobalt, have been employed to catalyze these transformations.
The formation of the quinazoline ring can be achieved through several catalytic cyclization strategies. For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles offers a direct route to the quinazoline core. In this approach, a catalyst such as Co(OAc)₂·4H₂O in the presence of a base facilitates the condensation and subsequent aromatization under aerobic conditions. Similarly, manganese catalysts, like Mn(I) complexes, can promote the acceptorless dehydrogenative coupling of 2-aminobenzylamines with primary amides to yield 2-substituted quinazolines. These methods are generally applicable, and the use of appropriately substituted precursors, such as those derived from 2-amino-3-methylbenzylamine, would directly lead to the this compound framework.
The 8-methyl group of the quinazoline core represents a benzylic C(sp³)–H bond that is ripe for functionalization. The nitrogen atom at the 1-position of the quinazoline ring acts as an effective chelating director, enabling the formation of stable cyclometallated intermediates with various transition metals. This directed activation allows for highly selective reactions at the otherwise unreactive methyl group. Rhodium(III) catalysts, in particular, have proven effective for the C(sp³)–H functionalization of the analogous 8-methylquinoline system. Methodologies such as Rh(III)-catalyzed alkylation with α-diazocarbonyl compounds or allyl alcohols demonstrate the potential for introducing new carbon-carbon bonds at this position. Furthermore, Rh(III) catalysis can be used for amidation reactions, showcasing the versatility of this approach for installing diverse functional groups.
Copper-Catalyzed Reactions in Quinazoline Synthesis
Copper catalysis has emerged as an inexpensive, less toxic, and highly effective strategy for synthesizing quinazolines. These reactions often proceed through cascade or tandem sequences, allowing for the construction of complex molecules from simple starting materials in a single step.
One prominent copper-catalyzed method involves the reaction of 2-aminobenzophenones or 2-aminobenzaldehydes with a nitrogen source. For example, Sastry and colleagues developed a Cu(OAc)₂-catalyzed reaction between 2-aminobenzaldehydes and phenacylazides at room temperature to produce functionalized quinazolines in good yields. Another approach utilizes copper-catalyzed dual oxidative benzylic C-H amination, where 2-aminoarylketones react with methylarenes and ammonium acetate, using an oxidant like tert-butyl hydroperoxide (TBHP).
A particularly versatile method is the copper-catalyzed intramolecular cyclization. A general procedure involves reacting a 2-bromobenzaldehyde or 2-bromophenylketone with an amidine hydrochloride in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as L-proline, and a base like cesium carbonate (Cs₂CO₃). This reaction sequence typically involves an initial Ullmann-type C-N coupling followed by intramolecular condensation and aromatization to afford the quinazoline product. The use of a 2-bromo-6-methyl-substituted benzaldehyde in such a reaction would be a direct pathway to an this compound derivative.
The table below summarizes representative copper-catalyzed reactions for the synthesis of quinazoline derivatives, which are adaptable for producing this compound.
Table 1: Examples of Copper-Catalyzed Quinazoline Synthesis
Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Ref |
---|---|---|---|---|
2-Aminobenzophenone | Methylarene / NH₄OAc | Cu(I) / TBHP | 2-Arylquinazoline | |
2-Aminobenzaldehyde | Phenacylazide | Cu(OAc)₂ / Et₃N | Functionalized Quinazoline | |
2-Bromobenzaldehyde | Amidine HCl | CuI / L-Proline / Cs₂CO₃ | Substituted Quinazoline |
Ruthenium-Catalyzed Direct sp³ Arylation of Benzylic Positions
The direct functionalization of C(sp³)–H bonds is a significant challenge in organic synthesis. Ruthenium catalysis has provided a breakthrough for the selective arylation of benzylic positions, such as the 8-methyl group of this compound. This transformation is of high value as it allows for the direct coupling of the methyl group with various aryl partners, significantly increasing molecular complexity.
The strategy relies on the directing effect of the quinazoline nitrogen atom. Research on the closely related 8-methylquinoline system has demonstrated a highly efficient and chemoselective mono-arylation of the unactivated C(sp³)–H bond. The reaction is typically catalyzed by a ruthenium(II) complex, such as [Cl₂Ru(p-cymene)]₂, and employs arylboronic acids as the arylating agent. The catalytic cycle is believed to involve the formation of a five-membered ruthenacycle intermediate through C-H activation, which then undergoes transmetalation with the arylboronic acid and subsequent reductive elimination to yield the 8-benzylquinoline product and regenerate the active ruthenium catalyst.
This methodology exhibits a broad substrate scope, tolerating a variety of electronically diverse arylboronic acids. The high chemoselectivity for mono-arylation is a key advantage, preventing over-reaction to diarylated products. Given the identical N-C-C-CH₃ arrangement in this compound, this ruthenium-catalyzed arylation represents a state-of-the-art method for its specific derivatization.
The table below presents examples of this transformation applied to the analogous 8-methylquinoline system.
Table 2: Ruthenium-Catalyzed C(sp³)–H Arylation of 8-Methylquinoline
Substrate | Arylating Agent | Catalyst / Reagents | Product | Ref |
---|---|---|---|---|
8-Methylquinoline | Phenylboronic acid | [Cl₂Ru(p-cymene)]₂ / K₂CO₃ | 8-Benzylquinoline | |
8-Methylquinoline | 4-Methoxyphenylboronic acid | [Cl₂Ru(p-cymene)]₂ / K₂CO₃ | 8-(4-Methoxybenzyl)quinoline | |
8-Methylquinoline | 4-Fluorophenylboronic acid | [Cl₂Ru(p-cymene)]₂ / K₂CO₃ | 8-(4-Fluorobenzyl)quinoline |
Green Chemistry and Sustainable Synthetic Methodologies for this compound Systems
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. The synthesis of this compound and its derivatives is well-suited to the incorporation of these sustainable practices.
A key aspect of green synthesis is the use of environmentally benign solvents, with water being the ideal choice. Several catalytic systems for quinazoline synthesis have been developed to work efficiently in aqueous media. For example, copper ferrite (CuFe₂O₄) nanoparticles have been used as a magnetically recoverable and reusable catalyst for the three-component reaction of 2-aminoketones, aldehydes, and ammonium acetate in water, offering both environmental and economic benefits.
The choice of oxidant is another critical factor. Many traditional oxidation reactions rely on stoichiometric, often toxic, reagents. Modern methods increasingly utilize molecular oxygen from the air as the terminal oxidant, with water being the only byproduct. Iodine-catalyzed aerobic oxidative reactions provide a metal-free alternative for quinazoline synthesis under such green conditions.
The development of heterogeneous nanocatalysts represents another significant step towards sustainability. These catalysts, such as those based on indium(III) oxide or cobalt immobilized on silica-coated iron oxide nanoparticles, offer high surface area and catalytic efficiency. A major advantage is their ease of separation from the reaction mixture and their potential for reuse over multiple cycles, which drastically reduces catalyst waste and simplifies product purification. Furthermore, advancements in photocatalysis, using systems like curcumin-sensitized TiO₂, allow for the synthesis of quinazolines under visible light at ambient temperatures, reducing the energy footprint of the chemical process. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 8-methylquinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 8-methylquinazoline derivatives. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, a comprehensive picture of the molecular structure can be assembled.
¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities for Methyl and Aromatic Protons
In the ¹H NMR spectrum of this compound derivatives, the methyl protons typically appear as a singlet in the upfield region. For instance, in 2-(4-fluorophenyl)-8-methylquinazoline, the methyl protons (CH₃) resonate at δ 2.58 ppm. The aromatic protons of the quinazoline ring system and any aryl substituents display characteristic signals in the downfield region, typically between δ 7.0 and 9.5 ppm. The exact chemical shifts and multiplicities (singlet, doublet, triplet, multiplet) are influenced by the substitution pattern on the quinazoline core. For example, the proton at position 2 of the quinazoline ring often appears as a singlet around δ 9.3-9.4 ppm. The coupling constants (J values) between adjacent protons provide valuable information about their spatial relationship.
Table 1: Selected ¹H NMR Data for this compound Derivatives
Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
---|---|---|---|---|---|
2-(4-fluorophenyl)-8-methylquinazoline | CDCl₃ | CH₃ | 2.58 | s | - |
2-(4-fluorophenyl)-8-methylquinazoline | CDCl₃ | H-2 | 9.37 | s | - |
2-(4-fluorophenyl)-8-methylquinazoline | CDCl₃ | Aromatic H | 7.21-8.63 | m | - |
1,3H-1-Hydroxy-8-methylquinazoline-2,4-dione | DMSO-d₆ | CH₃ | 2.28 | s | - |
1,3H-1-Hydroxy-8-methylquinazoline-2,4-dione | DMSO-d₆ | Aromatic H | 7.49 | m | - |
Data sourced from multiple studies.
¹³C NMR Spectral Analysis: Carbon Resonances and Structural Confirmation
Table 2: Selected ¹³C NMR Data for an this compound Derivative
Compound | Solvent | Carbon | Chemical Shift (δ ppm) |
---|---|---|---|
2-(4-fluorophenyl)-8-methylquinazoline | CDCl₃ | CH₃ | 21.7 |
2-(4-fluorophenyl)-8-methylquinazoline | CDCl₃ | Aromatic C | 115.5-165.4 |
Data represents a typical range observed in similar structures.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC) for Complex Structure Assignment
For more complex this compound derivatives with overlapping signals in their 1D NMR spectra, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart, helping to establish the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between protons and their directly attached carbons. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data and confirming the assignment of specific proton and carbon signals.
These 2D NMR techniques are crucial for the unambiguous structural elucidation of novel or complex this compound derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a newly synthesized this compound derivative. For example, the calculated mass for the protonated molecule [M+H]⁺ of 2-(4-fluorophenyl)-8-methylquinazoline is 239.0979, and the found mass via HRMS was 239.0981, confirming the molecular formula C₁₅H₁₂FN₂.
Table 3: HRMS Data for an this compound Derivative
Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |
---|---|---|---|---|
2-(4-fluorophenyl)-8-methylquinazoline | ESI | 239.0979 | 239.0981 | C₁₅H₁₂FN₂ |
Data sourced from a study on 2-arylquinazolines.
GC-MS for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of volatile derivatives of this compound. The sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum that can be used for identification. This technique is valuable for identifying impurities or byproducts in a sample, as well as for analyzing complex mixtures containing volatile this compound derivatives.
LC-MS for Molecular Weight and Isotopic Pattern Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the molecular weight of synthesized this compound derivatives and validating their isotopic patterns. This technique separates the analyte from a mixture using liquid chromatography and then uses mass spectrometry to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Research on quinazoline derivatives frequently employs LC-MS to confirm successful synthesis. For instance, the analysis of a 2-chloro-4-(4-fluorophenyl)-7-methylquinazoline showed LC-MS data with m/z peaks at 245 and 247. This result aligns with the calculated molecular weight and, crucially, displays the characteristic isotopic pattern for a molecule containing a single chlorine atom. Similarly, studies on quinazoline-2,4(1H,3H)-dione derivatives report the mass spectral data as found [M+ + 1] peaks, which confirms the molecular mass of the target compounds. In the characterization of certain thiazoloquinazoline derivatives, mass spectrometry revealed the molecular ion peak (M+), along with M+1, M+2, and M+3 peaks, providing further confirmation of the compound's identity and isotopic distribution.
Compound Type | Key Finding | Observed m/z | Significance | Reference |
---|---|---|---|---|
2-chloro-4-(4-fluorophenyl)-7-methylquinazoline | Molecular Ion Peak & Isotopic Pattern | 245, 247 | Confirms molecular weight and presence of chlorine isotope. | |
Quinazoline-2,4(1H,3H)-dione derivative | Molecular Ion Peak | Found: 545.04 [M+ + 1] (Calcd. = 544.18) | Validates the molecular mass of the synthesized product. | |
Thiazoloquinazoline derivative | Molecular Ion & Isotopic Peaks | 339 (M), 341 (M+1), 342 (M+2) | Confirms molecular identity and isotopic composition. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different wavelengths, a spectrum is produced that reveals the characteristic vibrational frequencies of specific chemical bonds.
In the context of this compound derivatives, IR spectroscopy confirms the presence of the core quinazoline structure and any appended functional groups. For example, studies on various quinazoline derivatives have identified key stretching vibrations. The C=O (carbonyl) group typically shows a strong absorption band around 1670-1710 cm⁻¹. The C=N (imine) bond within the quinazoline ring system is often observed in the 1595-1630 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range, while the =C-H aromatic stretch is found above 3000 cm⁻¹. The introduction of other groups, such as an amino group (NH₂), results in characteristic bands around 3100-3450 cm⁻¹. The analysis of these specific absorption bands allows researchers to confirm the structural integrity of the synthesized derivatives.
Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
---|---|---|---|
Carbonyl (C=O) | Stretching | 1670 - 1710 | |
Imine (C=N) | Stretching | 1595 - 1630 | |
Aromatic C=C | Stretching | 1500 - 1600 | |
Aromatic C-H | Stretching | ~3016 - 3078 | |
Amino (N-H) | Stretching | 3100 - 3450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the conjugated π-systems common in aromatic compounds like quinazolines.
For quinazoline derivatives, UV-Vis spectra typically show two main types of electronic transitions: π → π* and n → π. The π → π transitions are generally more intense and occur at shorter wavelengths, arising from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the aromatic system. The n → π* transitions are less intense and occur at longer wavelengths; they involve the promotion of non-bonding electrons (e.g., from the nitrogen atoms) to a π* antibonding orbital. For example, various quinazolinone derivatives exhibit absorption bands around 345-350 nm attributed to π-π* transitions and bands at 367-375 nm corresponding to n-π* transitions of carbonyl groups. ekb.eg Schiff base derivatives of quinazoline have shown π → π* transitions around 305 nm and n → π* transitions near 369 nm.
Compound Type | Transition | Absorption Maxima (λmax, nm) | Reference |
---|---|---|---|
Quinazoline Schiff Bases | π → π | ~305 | |
n → π | ~369 | ||
3-Amino-2-methyl-quinazolin-4(3H)-one Derivatives | π → π | ~256 | |
n → π | ~313 | ||
Quinazolinone Derivatives | π → π | 345 - 350 | ekb.eg |
n → π | 367 - 375 |
Other Advanced Spectroscopic Techniques (e.g., ESR, XRD)
Beyond the core techniques, other advanced spectroscopic and analytical methods provide deeper structural insights, particularly for crystalline materials or paramagnetic species.
X-Ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For quinazoline derivatives that can be crystallized, single-crystal XRD provides definitive structural proof, including bond lengths, bond angles, and crystal packing information. Powder XRD (PXRD) is also used to characterize the crystalline nature of bulk materials. Studies on metal complexes of quinazoline derivatives have used XRD to determine their crystal lattice systems, such as orthorhombic. grafiati.com In analyses of 5,8-quinolinedione derivatives, XRD has been used to identify characteristic peaks related to the core moiety.
Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is specific to molecules containing unpaired electrons (paramagnetic species). While most organic molecules are diamagnetic, ESR is highly valuable for studying metal complexes of quinazoline derivatives or any radical intermediates. For example, the ESR spectrum of a Cu(II) complex of a quinazoline Schiff base was used to determine its g-values (g|| = 2.290, g⊥ = 2.070), which provides information about the electronic environment of the copper ion and supports an octahedral geometry.
Technique | Compound Type | Key Finding | Reference |
---|---|---|---|
X-Ray Diffraction (XRD) | Metal(II) Complexes of a Quinazoline Schiff Base | Characterized crystal structure and determined it to be an orthorhombic crystal lattice. | grafiati.com |
Electron Spin Resonance (ESR) | Cu(II) Complex of a Quinazoline Schiff Base | g|| = 2.290, g⊥ = 2.070, giso = 2.195; supports a d(x²-y²) ground state and considerable covalent character. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a compound. This analysis provides the empirical formula of the synthesized molecule, which can be compared to the theoretical values calculated from the proposed structure.
For novel this compound derivatives, elemental analysis serves as a final, crucial check of purity and composition. Researchers routinely report that the found percentages of C, H, and N from elemental analysis are within ±0.4% of the theoretical values, which confirms the proposed molecular formula. For example, in the synthesis of a cinnamoyl thiourea derivative of quinazoline, the calculated values for C, H, Cl, N, and S were compared with the experimentally found values to support the proposed structure. The close correlation between the theoretical and found values provides strong evidence for the successful synthesis and high purity of the target compound.
Element | Calculated (%) | Found (%) | Reference |
---|---|---|---|
Carbon (C) | 60.09 | 60.26 | |
Hydrogen (H) | 2.97 | 2.85 | |
Chlorine (Cl) | 10.43 | 9.47 | |
Nitrogen (N) | 12.37 | 11.99 | |
Sulfur (S) | 9.44 | 9.77 |
Mechanistic Organic Chemistry of 8-methylquinazoline Transformations
Reaction Pathway Elucidation for Synthetic Protocols
The synthesis of quinazoline derivatives, including 8-methylquinazoline, can proceed through various reaction pathways, often dictated by the choice of catalysts and starting materials. For instance, the formation of the quinazoline core can be achieved through metal-free oxidative coupling reactions. One such pathway involves the use of an organocatalyst like Rose Bengal, which, under visible light irradiation, can initiate a radical chain process. In this mechanism, a radical intermediate is generated from an amidine precursor, which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline product.
Another elucidated pathway involves an iodine-mediated synthesis. In this case, an initial condensation reaction can form an intermediate that subsequently undergoes cyclization. For example, the reaction of 2-aminobenzylamine with an aldehyde, mediated by o-iodoxybenzoic acid (IBX), is proposed to proceed through the formation of a dihydroquinazoline intermediate, which is then oxidized to the final quinazoline product. Similarly, iodine can catalyze the oxidation of N-aryl amidines to form an imine intermediate, which then undergoes iodocyclization and elimination to afford the quinazoline ring.
Computational studies, such as Density Functional Theory (DFT), have also been employed to elucidate reaction pathways. For example, in the synthesis of quinazoline-3-oxides, DFT calculations have helped to understand the favorability of different cyclization modes (e.g., 6-exo-dig vs. 7-endo-dig) depending on the metal catalyst used. These theoretical models provide valuable insights into the transition states and energy barriers of the reaction, complementing experimental observations.
Investigation of Catalytic Cycles in Metal-Mediated Syntheses
Metal catalysts, particularly palladium and copper, play a significant role in the synthesis of quinazolines, and understanding their catalytic cycles is key to optimizing these transformations.
In palladium-catalyzed reactions, a common mechanistic pathway involves the oxidative addition of a palladium(0) species to a substrate, followed by migratory insertion, and reductive elimination to regenerate the catalyst. For instance, in the synthesis of 5,6,7,8-tetraaryl-1H-azepino[3,2,1-ij]quinazoline-1,3(2H)-diones from 3-substituted quinazoline-2,4(1H,3H)-diones and alkynes, the proposed mechanism involves N-H palladation followed by ortho C-H activation. researchgate.net Deuterium-labelling studies in some palladium-catalyzed cycloisomerizations have revealed that ligands can also serve as a source of a palladium(II) hydride species, which initiates the catalytic cycle. nih.gov
Copper-catalyzed syntheses of quinazolines also proceed through distinct catalytic cycles. For example, the copper-catalyzed aerobic oxidative cyclization involving the amination of C(sp3)-H bonds is a known method. In the copper-dehydrogenative coupling of quinazoline-3-oxides with indoles, the proposed mechanism involves the reaction of CuCl2 with the quinazoline-3-oxide to form an intermediate via C-H activation. This is followed by oxidative insertion into the indole and subsequent reductive elimination to yield the product and a Cu(I) species, which is then reoxidized to Cu(II). The use of copper(II) chloride as a catalyst in visible-light-driven synthesis of quinazolinones has been shown to proceed via a single-electron transfer pathway involving aryl radical intermediates.
Manganese-catalyzed reactions have also been explored. A Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with primary amides proceeds with the Mn(I)-catalyst facilitating the dehydrogenation step and a base like KOtBu assisting in the condensation step.
Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity and stereoselectivity are critical aspects of the derivatization of the this compound scaffold, influencing the final structure and properties of the molecule.
Regioselectivity: The substitution pattern on the quinazoline ring significantly directs the outcome of further functionalization. The presence of different substituents can lead to selective reactions at specific positions. For example, in the functionalization of quinazoline-3-oxides, the nature of substituents on the phenyl ring of the quinazoline-3-oxide can influence the yield of the reaction. While electron-donating and electron-withdrawing groups are generally tolerated, strong electron-withdrawing groups like a nitro group can retard the reaction. In the case of halogenated quinazolines, the reactivity of different positions can be exploited for selective functionalization. The C(4)-Cl bond in 4-chloroquinazolines is particularly susceptible to nucleophilic substitution due to the α-nitrogen effect, making it more electrophilic. This allows for selective derivatization at the C4 position.
Stereoselectivity: The synthesis of chiral quinazoline derivatives often requires stereoselective methods. Brønsted acid-catalyzed direct atroposelective synthesis has been used to create axially chiral 3-aryl quinazolinones. These reactions are thought to proceed through the formation of an imine or enamine, followed by intramolecular amidation to form a cyclization intermediate, which then leads to the final product. The use of chiral phosphoric acids can induce a chiral environment, leading to the formation of specific enantiomers. In the synthesis of (E)-alkenyl sulfones from cinnamic acids, copper-catalyzed aerobic decarboxylative sulfonylation proceeds stereospecifically.
Radical Intermediates and Radical-Trapping Experiments in Reaction Mechanisms
The involvement of radical intermediates has been identified in several synthetic routes leading to quinazoline derivatives. Radical-trapping experiments are a key tool for confirming the presence of these transient species.
In visible-light-mediated syntheses, the photocatalyst can generate highly reactive radical intermediates through single electron transfer (SET) or energy transfer (EnT) mechanisms. For example, the visible-light-driven synthesis of 2,3-disubstituted quinazolinones using copper(II) chloride as a catalyst has been shown to involve aryl radical intermediates. The use of radical scavengers like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) can help to elucidate these pathways. If the reaction is inhibited or quenched in the presence of TEMPO, it suggests a radical mechanism.
Conversely, the absence of inhibition by a radical scavenger can indicate that the reaction does not proceed through a radical pathway. For instance, in an I2-catalyzed oxidative cross-coupling reaction, the addition of TEMPO did not suppress the formation of the desired product, suggesting that radical intermediates were not involved in that specific transformation.
Manganese/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides is another example where a radical intermediate (•CO2Me) is generated from the oxidative decomposition of methyl carbazate.
Influence of Substituents, including the 8-Methyl Group, on Reactivity and Selectivity
Substituents on the quinazoline ring, including the 8-methyl group, exert a significant influence on the molecule's reactivity and the selectivity of its reactions.
The electronic properties of substituents play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the electron density of the quinazoline ring system, thereby influencing its susceptibility to nucleophilic or electrophilic attack. For example, in some metal-catalyzed reactions, substrates with EDGs have been observed to react more smoothly than those with EWGs. In other cases, both EDGs and EWGs on N-arylamidines have shown good to excellent yields in CuO nanoparticle-catalyzed reactions, with no significant substitution effect observed.
The position of the substituent is also critical. The methyl group at the 8-position can influence the molecule's electronic properties and steric hindrance, which in turn affects its biological activities and chemical reactivity. For instance, in the synthesis of N-substituted 4-amino-2-methylquinazolines, the rate of conversion with anilines is highly dependent on the position and type of substituents on the aniline molecule, which is explained by the competition between steric and electronic effects.
Specifically, the 8-methyl group in this compound can direct C-H functionalization reactions. The 8-methyl group can act as an intrinsic directing group in palladium-catalyzed C(sp3)-H biarylation reactions.
The table below summarizes the effect of various substituents on the reactivity and selectivity of quinazoline transformations.
Reaction Type | Substituent | Position | Effect on Reactivity/Selectivity |
Copper-dehydrogenative coupling | Nitro group (strong EWG) | Phenyl ring of quinazoline-3-oxide | Retards the reaction |
Metal-catalyzed annulation | Electron-donating groups | Benzaldehyde | Well-tolerated |
Metal-catalyzed annulation | Electron-withdrawing groups | Benzaldehyde | Less reactive |
CuO nanoparticle-catalyzed coupling | EDGs and EWGs | N-arylamidines | No significant effect observed |
Microwave-accelerated amination | Various substituents | Anilines | Rate of conversion depends on steric and electronic effects |
Palladium-catalyzed C(sp3)-H biarylation | Methyl group | 8-position | Acts as an intrinsic directing group |
Density Functional Theory (DFT) Studies on Molecular Structure and Properties
Density Functional Theory has become a standard tool for investigating the structural and electronic properties of organic molecules, including quinazoline derivatives. These calculations provide insights into the fundamental characteristics that govern the molecule's stability and reactivity.
The electronic landscape of a molecule is key to understanding its chemical reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.
While specific DFT data for the parent this compound is not extensively documented in dedicated studies, research on closely related quinazoline and quinoline derivatives provides valuable insights. For instance, DFT calculations on various heterocyclic systems reveal how substituents and structural modifications influence the HOMO-LUMO energies and their corresponding energy gaps. physchemres.org
In a study of a triazolyl-methoxy-quinoline derivative, DFT calculations at the B3LYP/6-311++G(2d,p) level showed the HOMO to be delocalized over the triazole and phenyl rings, with the LUMO situated on the quinoline moiety. The calculated HOMO and LUMO energies were -6.164 eV and -2.086 eV, respectively, resulting in an energy gap of 4.078 eV, which indicates a potential for intramolecular charge transfer. For a series of 3-allyl-2-(substituted-thio)quinazolin-4(3H)-ones investigated as corrosion inhibitors, DFT was used to correlate electronic properties with their performance. physchemres.org It was noted that higher HOMO energy values are associated with a greater ability to donate electrons to a metal's unoccupied orbitals. physchemres.org
These examples from related systems suggest that the electronic properties of this compound would similarly be characterized by a HOMO largely associated with the electron-rich benzene and pyrimidine rings and a LUMO distributed across the heterocyclic system. The methyl group at the 8-position, being a weak electron-donating group, would be expected to slightly raise the HOMO energy level compared to the unsubstituted quinazoline.
A summary of representative calculated electronic properties for related heterocyclic compounds is presented in the table below.
Compound/System | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
Triazolyl-methoxy-quinoline derivative | DFT/B3LYP/6-311++G(2d,p) | -6.164 | -2.086 | 4.078 |
3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one (AYQ) physchemres.org | DFT | - | - | 4.999 |
Iron(III) Porphyrin Complex | DFT/B3LYP/6-311G(d,p) | - | - | 0.9042 |
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311+G(d,p) | -6.2967 | -1.8096 | 4.4871 |
This table presents data for related heterocyclic compounds to illustrate the application of DFT in determining electronic properties, as specific data for this compound was not available in the searched literature.
Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how their different spatial arrangements, or conformers, relate in terms of energy. For a molecule like this compound, conformational flexibility is limited due to the rigid, fused ring system. However, rotation of the methyl group at the 8-position represents a key conformational variable.
Computational methods can map the potential energy surface associated with bond rotations. For the 8-methyl group in this compound, a full 360° rotation around the C-C bond connecting it to the quinazoline ring would likely reveal a relatively low energy barrier with three energy minima corresponding to staggered conformations relative to the plane of the aromatic ring. These calculations help in understanding the dynamic behavior of the molecule in solution and its interactions with its environment.
Electronic Structure and Frontier Molecular Orbitals
Reaction Mechanism Prediction and Validation via Computational Modeling
Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed, offering deep mechanistic insights.
Understanding a reaction's mechanism requires the identification of its transition state(s)—the highest energy point along the reaction coordinate. DFT calculations are frequently used to locate and characterize these fleeting structures. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
A theoretical study on the selective C-H activation of 8-methylquinoline, a close structural analog of this compound, highlights the power of this approach. This work aimed to understand the regioselectivity of deuteration depending on the metal catalyst used. The analysis focused on the oxidative addition step, revealing that relativistic effects play a crucial role in the catalytic C-H activation by an Iridium complex.
In another relevant study, the mechanism of nucleophilic aromatic substitution on 5,7-dinitroquinazoline-4-one with methylamine was investigated using DFT. The calculations of the free energy profiles, structural parameters, and frontier molecular orbitals indicated that the reaction proceeds through a concerted mechanism via a transition state, rather than forming a stable intermediate. The regioselectivity of the reaction was attributed to the stabilization of the transition state through an intramolecular hydrogen bond. These studies exemplify how transition state analysis can be applied to understand reactivity and selectivity in quinazoline systems.
Cycloaddition reactions are a powerful method for constructing cyclic molecules, and predicting their regiochemistry is a significant challenge that can be addressed computationally. DFT calculations can effectively model the transition states for different possible regioisomeric products, with the lower energy transition state corresponding to the major product.
A notable study investigated the formal (4+2)-cycloaddition of alkenes to quinazoline-derived N-acyliminium cations. The precursors were 3-aryl-6,8-dibromo-4-hydroxy-1-methyl-3,4-dihydroquinazolin-2(1H)-ones. DFT calculations at the M06-2x/cc-pVDZ level were performed to gain insight into the mechanism and regioselectivity of the reaction with alkenes like styrene and indene. The calculations supported a stepwise mechanism and successfully predicted the observed high regio- and stereoselectivity of the products. It was found that introducing substituents at the C6 and C8 positions of the quinazoline ring was necessary to prevent side reactions.
Similarly, a DFT study on the 1,3-dipolar cycloaddition of arylnitriloxides to N-allylquinazolinone confirmed that the reaction exclusively yields the 3,5-disubstituted isoxazoline regioisomer. The computational mechanistic study was in good agreement with the experimental data. These examples demonstrate the predictive power of DFT in understanding and forecasting the outcomes of complex cycloaddition reactions involving the quinazoline framework.
Molecular Docking and Simulation Studies for Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery and molecular biology. They are used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid, and to study the stability and dynamics of the resulting complex.
While specific molecular docking studies focusing solely on the parent this compound are not prevalent, numerous studies have been conducted on its derivatives, providing a clear indication of the utility of these methods for this class of compounds. For example, molecular modeling studies have been performed on quinazolinone derivatives as inhibitors of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. These studies identified key amino acid residues (such as Ala238, Thr245, and Met253) in the active site that are crucial for binding and inhibitory activity.
In another study, thioxoquinazoline derivatives were investigated as inhibitors of Phosphodiesterase 7 (PDE7). Molecular modeling and X-ray crystallography revealed that hydrophobic interactions within the active site pocket are a key feature for potent inhibition.
Docking studies on a series of quinazoline-4(3H)-one-2-carbothioamide derivatives as potential anti-inflammatory agents showed them to be potent inhibitors of Toll-like receptor 4 (TLR4) signaling. The computational models revealed that the most active compounds form stable complexes through hydrophobic interactions and are stabilized by hydrogen bonds.
These examples collectively demonstrate that the quinazoline scaffold is a versatile platform for designing molecules that can interact with a variety of biological targets. Molecular docking and simulation studies are crucial for rationalizing the structure-activity relationships (SAR) of these compounds and for guiding the design of new, more potent, and selective derivatives. The 8-methyl group of this compound would likely participate in hydrophobic interactions within a protein's binding pocket.
Computational and Theoretical Investigations of 8-methylquinazoline Systems
Computational docking and molecular dynamics simulations are pivotal in elucidating the binding modes of quinazoline derivatives with various protein targets. These studies reveal the specific interactions that govern the inhibitory activity of these compounds.
Toll-Like Receptor 4 (TLR4) Signaling: Derivatives of the quinazoline scaffold have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response. Computational modeling has shown that certain quinazolinone derivatives, particularly those with a thioamide group, effectively inhibit TLR4. These inhibitors are thought to interact with the TLR4/MD-2 complex, which recognizes lipopolysaccharides (LPS) from Gram-negative bacteria, thereby modulating the innate immune response. In one study involving a methylquinazoline moiety, polar interactions with the nitrogen atom of the quinazoline ring were observed to contribute to the stabilization of the complex with its target protein.
DNA Gyrase Inhibition: Bacterial DNA gyrase, an enzyme essential for DNA replication, is another significant target for quinazoline-based compounds. Molecular docking studies have been employed to understand the binding interactions of quinazoline derivatives with the ATP-binding site of the GyrB subunit of DNA gyrase from Staphylococcus aureus. These computational analyses help in predicting the binding affinity and orientation of the inhibitors within the active site. For instance, docking studies of certain quinazolin-4(3H)-one derivatives revealed their potential as DNA gyrase inhibitors, with some showing notable docking scores indicative of strong binding potential.
Table 1: Examples of Studied Ligand-Protein Interactions for Quinazoline Derivatives
Ligand Type | Protein Target | Key Finding from Computational Studies |
---|---|---|
Quinazolinone-2-carbothioamide Derivatives | TLR4 Signaling Pathway | Potent inhibition through hydrophobic interactions and hydrogen bonding. |
Methylquinazoline Moiety | Protease (S2 subsite) | Complex stabilization via polar interaction with the N atom and hydrophobic/pi interactions with the carbons of the moiety. |
Quinazolin-4(3H)-one Derivatives | DNA Gyrase | Potential inhibition with favorable binding energies and interactions within the ATP binding site. |
The stability and specificity of ligand-protein complexes are largely determined by a network of non-covalent interactions, primarily hydrophobic contacts and hydrogen bonds. Computational studies on quinazoline systems have provided detailed maps of these crucial interactions.
For TLR4 inhibitors based on the quinazolinone scaffold, computational modeling has consistently shown that their inhibitory mechanism relies on a combination of hydrophobic interactions and stabilization through hydrogen bonds. The planar quinazoline core is well-suited to fit into hydrophobic pockets of target enzymes, an interaction that can be enhanced by specific substituents. For example, a methyl group on the quinazoline ring can increase lipid solubility and improve interactions within these hydrophobic regions.
Hydrogen bonding is equally critical. In studies of quinazoline derivatives targeting dihydrofolate reductase (DHFR), hydrogen bonds with specific amino acid residues like Asp27 were identified as key to the binding mechanism. Similarly, for protease inhibition, the nitrogen of a piperidine ring was found to form hydrogen bonds with the main chain of Glu166, while a methylquinazoline moiety engaged in stabilizing hydrophobic and pi-pi stacking interactions with residues like His41 and Met49. The configuration of the quinazoline core itself can be vital; for instance, a 2,4-dione setup is considered critical for forming hydrogen bonds within the catalytic domains of kinases.
Table 2: Key Interaction Types for Quinazoline Derivatives from Computational Analysis
Interaction Type | Description | Example Residue/Moiety Interaction |
---|---|---|
Hydrophobic Interactions | Mediated by nonpolar parts of the ligand and protein, often involving aromatic rings. | The planar quinazoline core interacting with hydrophobic pockets. p-Tolyl substitutions optimizing hydrophobic contacts. |
Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Quinazoline N-atoms acting as acceptors. 2,4-dione configuration enabling H-bonds in kinase domains. |
Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Methylquinazoline moiety forming pi interactions with His41. |
Polar Interactions | Interactions between permanent dipoles. | Nitrogen atom of the methylquinazoline ring interacting with His41. |
Structure-Activity Relationship (SAR) studies, often augmented by computational methods like Quantitative Structure-Activity Relationship (QSAR), are fundamental to optimizing lead compounds. For quinazoline derivatives, these studies have established clear links between structural features and biological activity.
Computational SAR studies on quinazolinone-based anti-inflammatory agents have revealed that the presence of a thioamide functional group, combined with halogen substituents on an attached phenyl ring, is crucial for potent inhibitory activity against TLR4 signaling. In contrast, replacing the thioamide with an amide leads to a significant drop in potency, underscoring the importance of the thioamide's H-bonding capabilities.
For anticancer applications, SAR studies on 2-methylquinazoline-4,8-dione have shown that the methyl group at position 2 enhances membrane permeability, while the 4,8-dione configuration is critical for chelating metal ions in the active sites of target topoisomerases. In the context of EGFR kinase inhibitors, substitutions at the C-6 and C-7 positions of the quinazoline core with electron-donating groups were found to increase activity. 2D- and 3D-QSAR models have successfully identified key molecular descriptors—such as orbital energies, dipole moment, and the number of H-bond donors—that influence the anticancer activity of quinazoline derivatives.
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful for predicting and interpreting the spectroscopic properties of molecules. These studies provide a bridge between the electronic structure of a compound and its observed spectrum.
NMR Chemical Shifts: Theoretical methods are used to calculate NMR chemical shifts, which can help in the structural elucidation of newly synthesized compounds. For quinazoline derivatives, these calculations can predict the 1H and 13C NMR spectra. For example, studies on related heterocyclic systems have shown that calculated chemical shifts are in good agreement with experimental data, aiding in the assignment of complex spectra and understanding the effects of different substituents on the electronic environment of the nuclei.
UV-Vis Absorption: The electronic transitions that give rise to UV-Vis absorption can be modeled theoretically. For various 2-methyl-quinazolin-4(3H)-one derivatives, UV spectra have shown intense absorption maxima attributed to n → π* and π → π* electronic transitions. Photophysical studies of a range of quinazoline derivatives have confirmed that these compounds have absorption bands in the UV or visible region. Theoretical studies can help assign these bands to specific molecular orbital transitions and explain how structural modifications, such as the addition of different functional groups, shift the absorption wavelengths.
Table 3: Predicted Spectroscopic Properties of Quinazoline Derivatives
Spectroscopic Technique | Property | Theoretical Insight |
---|---|---|
NMR Spectroscopy | 1H and 13C Chemical Shifts | DFT calculations predict chemical shifts, aiding in structure confirmation and understanding substituent effects. |
UV-Vis Spectroscopy | Absorption Maxima (λmax) | Theoretical models identify and assign n → π* and π → π* electronic transitions observed in the UV-Vis spectrum. |
Infrared Spectroscopy | Vibrational Frequencies | Calculations help assign vibrational modes, such as C=O and N-H stretching frequencies, confirming functional groups. |
A key strength of computational analysis is the ability to directly compare related molecules to understand how subtle structural changes affect activity. This is crucial for rational drug design.
A prominent example is the comparison between quinazolinone derivatives containing a thioamide linker versus an amide linker. Computational and experimental data show that the thioamide-containing compound is significantly more potent as a TLR4 inhibitor, with one study reporting an 83-fold difference in potency. This highlights the critical role of the thioamide group's electronic and hydrogen-bonding properties.
In another comparative study, 2-methylquinazoline-4,8-dione was computationally compared with related derivatives. It was noted that 8-methoxyquinazoline-2,4-dione showed better activity against certain resistant bacterial strains but had lower solubility. In contrast, 2,4-dichloroquinazoline was more potent against DHFR but also exhibited higher cytotoxicity. SAR studies on EGFR inhibitors have also computationally compared different linkers, finding that urea-based linkers were more favorable for inhibitory activity than their thiourea-containing counterparts. These comparative analyses provide invaluable guidance for selecting the optimal substituents and scaffolds for a desired biological effect.
Q & A
Q. How can cryo-EM or molecular dynamics simulations enhance mechanistic studies of this compound-target interactions?
- Methodological Answer : Cryo-EM resolves binding conformations at near-atomic resolution, while MD simulations (e.g., GROMACS) model ligand-receptor dynamics over µs timescales. Combine with mutagenesis (e.g., Ala-scanning) to validate critical residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.